REACTION_CXSMILES
|
NC1C=CN=CC=1.C(O[C:13]([NH:15][C:16]1[C:21]([C:22]([OH:24])=[O:23])=[CH:20][N:19]=[CH:18][CH:17]=1)=[O:14])(C)(C)C>>[NH:15]1[C:16]2[CH:17]=[CH:18][N:19]=[CH:20][C:21]=2[C:22](=[O:23])[O:24][C:13]1=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=NC=C1C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by quenching with dry ice
|
Type
|
CUSTOM
|
Details
|
This intermediate was reacted with trichloromethyl chloroformate
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(OC(C2=C1C=CN=C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |